Tesirine is classified under the category of cytotoxic agents used in targeted cancer therapy. It functions as a warhead in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to normal tissues. This targeted approach enhances the therapeutic index of the drug, making it a promising candidate for clinical applications .
The synthesis of tesirine employs a robust and flexible convergent strategy that allows for the production of the compound on a clinical scale. The synthetic route involves several key steps:
The final steps involve the removal of protecting groups using palladium-catalyzed reactions, ensuring high purity and yield without significant side reactions .
Tesirine's molecular structure features a complex arrangement characteristic of pyrrolobenzodiazepines. The compound includes two imine functionalities that are crucial for its biological activity. The structural formula incorporates various functional groups that enhance its solubility and reactivity:
Tesirine undergoes several critical chemical reactions that define its functionality:
The mechanism through which tesirine exerts its antitumor effects involves several steps:
Tesirine exhibits distinct physical and chemical properties that contribute to its effectiveness as an anticancer agent:
Tesirine has been primarily explored within clinical settings as part of ADC formulations targeting various cancers:
The development of antibody-drug conjugates (ADCs) has been fundamentally shaped by advancements in cytotoxic warhead technology. First-generation ADCs relied on conventional chemotherapeutic agents like methotrexate or doxorubicin, which suffered from limited potency, inadequate linker stability, and significant off-target toxicity. Second-generation ADCs incorporated microtubule-disrupting agents such as monomethyl auristatin E (MMAE) or DM1, achieving improved target specificity but still facing challenges with heterogeneous drug-antibody ratios (DARs) and efficacy against tumors with low antigen expression. The emergence of pyrrolobenzodiazepine (PBD) dimers represented a paradigm shift, offering DNA-interstrand cross-linking mechanisms with picomolar potency—orders of magnitude more cytotoxic than auristatins or maytansines. Unlike tubulin-targeting agents, PBD dimers like Tesirine exert cell cycle-independent cytotoxicity, enabling eradication of both dividing and quiescent cancer cells, a critical advancement for treating heterogeneous tumors [5] [8].
Tesirine (SG3249) exemplifies third-generation ADC payload innovation through strategic molecular engineering. Its design directly addressed limitations of earlier PBD dimers like SG3199 (the active warhead of Talirine), which exhibited excessive hydrophobicity leading to aggregation and suboptimal pharmacokinetics. Tesirine incorporates three transformative modifications:
Tesirine’s significance extends beyond its mechanism as a DNA cross-linker. Its modular design enables compatibility with multiple conjugation technologies (e.g., stochastic cysteine/maleimide or site-specific engineered cysteine conjugation), achieving tunable DARs (1.8–2.5) with minimal aggregation (<4%) [1]. This versatility has accelerated its adoption in clinical-stage ADCs targeting diverse antigens (CD19, DLL3, CD25), positioning Tesirine as a platform payload for both hematological and solid malignancies. Currently, Tesirine-based ADCs account for two FDA-approved therapies and over 15 clinical-stage programs, reflecting its transformative impact on ADC oncology pipelines [5] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8